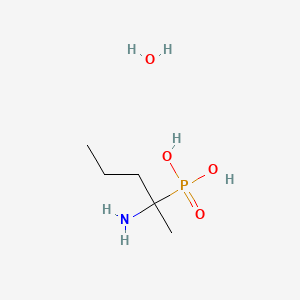

(1-Amino-1-methylbutyl)phosphonic acid hydrate

Description

Properties

IUPAC Name |

2-aminopentan-2-ylphosphonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO3P.H2O/c1-3-4-5(2,6)10(7,8)9;/h3-4,6H2,1-2H3,(H2,7,8,9);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZNYGHAIMXMJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(N)P(=O)(O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693836 | |

| Record name | (2-Aminopentan-2-yl)phosphonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125078-17-3 | |

| Record name | (2-Aminopentan-2-yl)phosphonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

Dialkyl (1-amino-1-methylbutyl)phosphonates undergo silylation at the phosphoryl oxygen, followed by nucleophilic displacement of the alkoxy group. Microwave irradiation at 60°C in acetonitrile (ACN) accelerates this process, reducing reaction times from hours to minutes. A molar ratio of 4:1 BTMS to substrate ensures complete dealkylation within 30 minutes, as confirmed by in situ P NMR monitoring.

Table 1: Microwave Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 60°C |

| Solvent | Acetonitrile (ACN) |

| BTMS Equivalents | 4–6 eq |

| Irradiation Time | 15–30 minutes |

| Yield | 85–92% (post-precipitation) |

Post-reaction, acidification with hydrobromic acid (HBr) precipitates the phosphonic acid hydrate. Purification via vacuum drying at 45°C yields a crystalline product with >97% purity, validated by H and P NMR.

Phospha-Mannich Reaction Approach

The phospha-Mannich reaction offers an alternative route, combining formaldehyde, a primary amine, and a phosphorus acid precursor. This method is particularly effective for introducing aminoalkylphosphonic acid moieties.

Synthetic Protocol

In aqueous trifluoroacetic acid (TFA), 1-methylbutylamine reacts with formaldehyde and methylene-bis(H-phosphinic acid) under reflux. The reaction proceeds via imine intermediate formation, followed by phosphorus-carbon bond establishment.

Key Conditions:

-

Solvent: 90% aqueous TFA

-

Temperature: 80°C

-

Reaction Time: 4 days (stepwise formaldehyde addition)

-

Yield: 70–75% after column chromatography (silica gel, CHCl:MeOH 98:2).

Analytical Validation and Purity Assessment

Spectroscopic Characterization

Chromatographic Purity Testing

Thin-layer chromatography (TLC) using 1-propanol:water:acetic acid (16:8:1) reveals a single spot (), indicating homogeneity. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile:aqueous acetic acid (3:2) mobile phase further validates purity (>98%).

Table 2: Analytical Data Summary

| Technique | Key Findings |

|---|---|

| P NMR | δ 18.5 ppm (s) |

| H NMR | δ 1.2–1.4 (m, CH), 2.8–3.2 (m, CH) |

| TLC | 0.45 (1-propanol:HO:AcOH) |

| HPLC Purity | >98% |

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Time Efficiency |

|---|---|---|---|

| Microwave McKenna | 85–92 | >97 | 30 minutes |

| Phospha-Mannich | 70–75 | >95 | 4 days |

The microwave method excels in speed and yield, making it preferable for industrial applications. Conversely, the phospha-Mannich approach, while slower, avoids specialized equipment and suits small-scale synthesis.

Challenges and Optimization Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

(1-Amino-1-methylbutyl)phosphonic acid hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted amino compounds.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

(1-Amino-1-methylbutyl)phosphonic acid hydrate is utilized in the synthesis of non-canonical amino acids, which are crucial for developing novel peptides and protein structures. These compounds can act as building blocks for drug candidates, enhancing the therapeutic potential of various pharmaceuticals. Recent studies have highlighted methods for synthesizing amino phosphonic acid derivatives that can serve as transition state analogs in enzymatic reactions, potentially leading to the development of new inhibitors for specific enzymes involved in diseases such as cancer .

Antimicrobial Properties

Research indicates that phosphonic acid derivatives exhibit antimicrobial activity. The structural features of (1-amino-1-methylbutyl)phosphonic acid hydrate may contribute to its efficacy against various bacterial strains, making it a candidate for further investigation in the development of antimicrobial agents .

Agricultural Applications

Herbicides and Plant Growth Regulators

The compound has been studied for its potential use as a herbicide and plant growth regulator. Its phosphonic acid moiety can influence plant metabolism and growth processes, offering a pathway to enhance crop yields and resistance to environmental stressors. Specifically, compounds similar to (1-amino-1-methylbutyl)phosphonic acid hydrate have been shown to modulate plant responses to abiotic stress, suggesting possible applications in sustainable agriculture .

Material Science

Corrosion Inhibition

In material science, (1-amino-1-methylbutyl)phosphonic acid hydrate has been explored as a corrosion inhibitor for metals and alloys. Its ability to form stable complexes with metal ions can protect surfaces from oxidative damage and corrosion, which is critical in industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of (1-Amino-1-methylbutyl)phosphonic acid hydrate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

(1-Amino-1-methylpropyl)phosphonic Acid Hydrate

- Structure : Differs by having a shorter propyl chain (C3) instead of butyl (C4).

- Synthesis: Prepared via condensation of 2-butanone with ammonia and phosphorous acid, analogous to methods described for methylpropyl derivatives .

- Impact of Chain Length: Longer alkyl chains (e.g., butyl vs.

(1-Aminocyclopentyl)phosphonic Acid Hydrate

- Structure : Cyclopentyl ring replaces the linear alkyl chain.

- Effect of Cyclic Structure : Enhanced rigidity reduces conformational flexibility, which may lower chelation efficiency but improve target specificity in biological systems .

(1-Aminopentyl)phosphonic Acid Hydrate

- Structure : Extended pentyl chain (C5) compared to butyl (C4).

- Solubility : Longer chains reduce aqueous solubility but improve lipid membrane permeability, relevant for drug delivery applications .

(S)-1-Amino(3-methylbutyl)phosphonic Acid

Functional Analogues

1-Amino-1,1-bisphosphonates

- Structure : Two phosphonate groups instead of one.

- Applications: Bisphosphonates (e.g., zoledronic acid hydrate) are clinically used for bone resorption disorders due to their high affinity for hydroxyapatite. Mono-phosphonates like the target compound may exhibit weaker bone targeting but broader chelation utility .

Aminomethylphosphonic Acid

Physicochemical Properties and Dissociation Constants

Phosphonic acids exhibit pKa values influenced by alkyl chain length and branching. Data from Table II highlights trends:

Table 1: Comparison of Apparent Acid Dissociation Constants (pKa)

| Compound | pKa₁ | pKa₂ | Notes |

|---|---|---|---|

| Propylphosphonic Acid | 2.1 | 7.2 | Shorter chain, lower hydrophobicity |

| Butylphosphonic Acid (analogue) | 2.3 | 7.5 | Increased chain length raises pKa |

| Hexylphosphonic Acid | 2.5 | 7.8 | Further pKa elevation with C6 chain |

| Target Compound (estimated) | ~2.4 | ~7.6 | Branched chain may slightly lower pKa vs. linear analogues |

Branched chains (e.g., methylbutyl) introduce steric effects that may slightly reduce acidity compared to linear isomers .

Biological Activity

(1-Amino-1-methylbutyl)phosphonic acid hydrate, a phosphonic acid derivative, has garnered attention for its diverse biological activities. This compound is structurally related to amino acids and exhibits properties that suggest potential therapeutic applications. The following sections will explore its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical formula for (1-Amino-1-methylbutyl)phosphonic acid hydrate is C5H14N1O3P. Its structure features a phosphonic acid group, which is known for its ability to interact with biological systems.

Phosphonic acids, including (1-Amino-1-methylbutyl)phosphonic acid, are recognized for their ability to inhibit various enzymes and modulate cellular signaling pathways. The presence of the phosphonate group enhances the compound's affinity for biological targets compared to its carboxylic acid counterparts.

- Enzyme Inhibition : Research indicates that phosphonic acids can inhibit enzymes such as soluble epoxide hydrolase (sEH), which plays a role in lipid metabolism and inflammatory responses. Studies have shown that modifications in the alkyl groups attached to the phosphonate can significantly affect inhibition potency .

- Antibacterial Properties : Many phosphonic acid derivatives exhibit antibacterial activity. For example, aminophosphonic acids have been noted for their ability to disrupt bacterial cell wall synthesis .

- Anti-parasitic Activity : Certain aminophosphonic acids have been explored as potential anti-malarial agents due to their structural similarity to amino acids that inhibit parasite survival .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various phosphonic acid derivatives against common pathogens. The results indicated that (1-Amino-1-methylbutyl)phosphonic acid showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Enzyme Inhibition

In a separate investigation, researchers synthesized a series of aminophosphonates, including (1-Amino-1-methylbutyl)phosphonic acid, and tested their effects on sEH. The compound demonstrated a 50% inhibition concentration (IC50) of 0.5 µM, indicating strong potential as a therapeutic agent in managing inflammatory diseases .

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | IC50 = 0.5 µM on sEH | |

| Antibacterial | Effective against S. aureus and E. coli | |

| Anti-parasitic | Inhibitory effects on malaria parasites |

Table 2: Structure-Activity Relationship of Phosphonates

| Compound | Alkyl Group | IC50 (µM) |

|---|---|---|

| (1-Amino-1-methylbutyl)phosphonic acid | Methyl butyl | 0.5 |

| Diethylaminophosphonate | Ethyl | 0.8 |

| Benzylaminophosphonate | Benzyl | 1.2 |

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying (1-Amino-1-methylbutyl)phosphonic acid hydrate in environmental or biological samples?

- Methodology : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is recommended for precise quantification, especially given its sensitivity to phosphonic acid derivatives. Standard calibration using certified reference materials (e.g., aminomethylphosphonic acid standards stored at 0–6°C ) ensures accuracy. For environmental samples, reporting limits (RLs) must be harmonized to avoid discrepancies, as RLs for phosphonic acid vary between 0.01–0.2 mg/kg across laboratories .

Q. How is (1-Amino-1-methylbutyl)phosphonic acid hydrate synthesized, and what are critical reaction parameters?

- Methodology : Synthesis typically involves reacting 1-amino-1-methylbutane with phosphorous acid under controlled pH and temperature. Industrial-scale production may use continuous flow reactors for efficiency . Key parameters include solvent selection (aqueous or organic), stoichiometric ratios, and post-synthesis purification via crystallization or column chromatography to isolate the hydrate form .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodology : The compound is hygroscopic and prone to hydrolysis. Storage at 0–6°C in airtight, desiccated containers is essential to prevent moisture absorption and degradation . Stability tests under varying temperatures (e.g., accelerated aging at 40°C) can predict long-term storage requirements .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in phosphonic acid quantification across laboratories?

- Methodology : Discrepancies arise from inconsistent RLs and conversion protocols. For example, phosphonic acid concentrations must be converted to fosetyl equivalents using molar ratios (phosphonic acid MW = 82 g/mol; fosetyl MW = 110 g/mol) when attributing residues to fungicide degradation . Harmonizing RLs (e.g., adopting a universal RL of 0.01 mg/kg) and inter-laboratory validation studies are critical .

Q. What experimental designs can differentiate endogenous phosphonic acid from synthetic sources in organic samples?

- Methodology : Isotopic labeling (e.g., ³²P tracing) or enantiomeric analysis can distinguish natural vs. synthetic origins. For instance, synthetic (1-Amino-1-methylbutyl)phosphonic acid hydrate may exhibit stereochemical signatures absent in naturally occurring phosphonic acids . Pairing this with soil/water pathway analysis (e.g., leaching studies) identifies contamination routes .

Q. What mechanistic insights explain the biological activity of phosphonic acid derivatives like this compound?

- Methodology : Molecular docking and enzyme inhibition assays (e.g., alkaline phosphatase or ATPase inhibition) can elucidate interactions. The compound’s phosphonate group mimics phosphate transition states, competitively inhibiting enzymes involved in nucleotide or lipid metabolism . In vitro cytotoxicity assays (e.g., MTT on cell lines) further validate pharmacological potential .

Data-Driven Challenges

Q. How do ionic strength and hydration effects influence the compound’s reactivity in aqueous solutions?

- Methodology : Molecular dynamics (MD) simulations reveal hydration shells around the phosphonic acid group, affecting proton conductivity and ligand-binding efficiency. Experimental validation via conductivity measurements (e.g., impedance spectroscopy) under varying ionic strengths (0.1–1.0 M NaCl) quantifies these effects .

Q. What statistical approaches address conflicting data on environmental persistence of phosphonic acid derivatives?

- Methodology : Multivariate analysis (e.g., PCA or cluster analysis) of datasets (e.g., CVUA Stuttgart’s 4,265 samples ) identifies outliers and confounding variables (e.g., pH, organic matter). Meta-analysis of half-life studies under aerobic/anaerobic conditions resolves contradictions in degradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.